molecular formula C11H11NO3 B6204896 4-(1-cyano-1-methylethoxy)benzoic acid CAS No. 1896156-27-6

4-(1-cyano-1-methylethoxy)benzoic acid

Cat. No.: B6204896
CAS No.: 1896156-27-6
M. Wt: 205.21 g/mol
InChI Key: UHPNRMIKQPIENL-UHFFFAOYSA-N
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Description

4-(1-Cyano-1-methylethoxy)benzoic acid is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a benzoic acid moiety substituted with a cyano group and a methylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-cyano-1-methylethoxy)benzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzoic acid with 1-cyano-1-methylethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyano-1-methylethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(1-Cyano-1-methylethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-cyano-1-methylethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the cyano and methylethoxy groups, making it less versatile in certain reactions.

    4-Cyanobenzoic acid: Contains a cyano group but lacks the methylethoxy group, affecting its reactivity and applications.

    4-Methoxybenzoic acid: Contains a methoxy group instead of a methylethoxy group, leading to different chemical properties.

Uniqueness

4-(1-Cyano-1-methylethoxy)benzoic acid is unique due to the presence of both the cyano and methylethoxy groups, which confer distinct reactivity and potential applications. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.

Properties

CAS No.

1896156-27-6

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(2-cyanopropan-2-yloxy)benzoic acid

InChI

InChI=1S/C11H11NO3/c1-11(2,7-12)15-9-5-3-8(4-6-9)10(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

UHPNRMIKQPIENL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)OC1=CC=C(C=C1)C(=O)O

Purity

95

Origin of Product

United States

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